2-Propylhexanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propylhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREORVYCKDQFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452445 | |
| Record name | Hexanal, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27644-47-9 | |
| Record name | Hexanal, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Propylhexanal
Hydroformylation Reactions Leading to 2-Propylhexanal
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. lu.setohoku.ac.jp When 1-pentene (B89616) is used as the substrate, hydroformylation can yield both the linear aldehyde, hexanal, and the branched isomer, 2-methylpentanal. The formation of this compound arises from the hydroformylation of isomerized pentenes, which can be generated as side products during the reaction. doubtnut.comresearchgate.nettu-darmstadt.de
Rhodium-based catalysts are highly effective for hydroformylation due to their high activity and selectivity under milder conditions compared to cobalt catalysts. richmond.edu The performance of these catalysts is significantly influenced by the ligands attached to the rhodium center. doubtnut.com Phosphine (B1218219) and phosphite (B83602) ligands are commonly employed to modulate the catalyst's properties. researchgate.net
The choice of ligand plays a crucial role in directing the regioselectivity of the hydroformylation of olefins like 1-pentene. wikipedia.org For instance, the use of bulky phosphite ligands can favor the formation of linear aldehydes. doubtnut.com Conversely, specific ligand design can influence the rate of isomerization of the starting alkene, which in turn affects the distribution of branched aldehyde products, including the potential for forming this compound from other pentene isomers. doubtnut.com
Research has shown that modifying rhodium catalysts with phosphorus donor ligands that have sufficient solubility in the reaction medium is crucial for their effectiveness. quora.com For example, fluorinated phosphine ligands have been developed to enhance catalyst solubility and recovery in biphasic systems, such as those using supercritical carbon dioxide. accessscience.comyoutube.com The electronic properties of the ligands are also a key factor; electron-withdrawing groups on the phosphine ligands can increase the enantioselectivity in asymmetric hydroformylation. doubtnut.com
| Catalyst System | Ligand Type | Key Findings |
| Rhodium-based | Triarylphosphines with perfluoroalkyl substituents | Higher regioselectivity in supercritical CO2 compared to conventional solvents. rsc.org |
| Rhodium-based | Trialkylphosphines (e.g., PEt3) | More active and slightly more selective for linear products in supercritical CO2 than in toluene. youtube.com |
| Rhodium-based | Tris(3,5-bis(trifluoromethyl)phenyl)phosphine | High activity for 1-octene (B94956) hydroformylation in supercritical CO2. google.com |
| Rhodium-based | Sulfonated triarylphosphines (e.g., TPPTS) | Used in aqueous-phase hydroformylation, allowing for easy catalyst separation. brainly.com |
The conditions under which hydroformylation is carried out, including temperature, pressure, and solvent, have a profound impact on reaction rates and selectivity. rsc.org Supercritical carbon dioxide (scCO2) has emerged as an environmentally benign alternative to conventional organic solvents for rhodium-catalyzed hydroformylation. quora.comrsc.org Reactions in scCO2 can proceed with high efficiency, often leading to quantitative yields of aldehydes at mild temperatures (40–65 °C). quora.comrsc.org
The use of scCO2 can lead to considerably higher reaction rates for unmodified rhodium catalysts compared to organic solvents. quora.comrsc.org Furthermore, side reactions such as olefin isomerization can be suppressed in scCO2, which is particularly beneficial when using phosphite-modified systems that are prone to this side reaction in conventional solvents. rsc.org The pressure of the synthesis gas (a mixture of carbon monoxide and hydrogen) also influences the reaction; higher pressures generally favor the hydroformylation reaction over isomerization. doubtnut.com
| Parameter | Effect in Supercritical CO2 |
| Temperature | Influences reaction rate and selectivity, similar to conventional solvents. rsc.org |
| Syngas Pressure | Affects reaction rate and selectivity, with higher pressures generally favoring hydroformylation. rsc.org |
| [P]/Rh Ratio | Impacts reaction rates and selectivities. rsc.org |
| Solvent | scCO2 can lead to higher reaction rates and suppress olefin isomerization compared to organic solvents. quora.comrsc.org |
Controlling the regioselectivity (the preference for forming linear vs. branched aldehydes) and stereoselectivity (the spatial arrangement of the atoms in the product) is a central challenge in hydroformylation. The insertion of the alkene into the rhodium-hydride bond is a key step that determines the regioselectivity. sigmaaldrich.com The use of directing groups on the substrate can influence the regioselectivity, sometimes reversing the typical preference for linear aldehyde formation. nih.gov
The steric and electronic properties of both the catalyst ligands and the substrate play a critical role in determining the n/iso ratio (the ratio of normal, linear aldehyde to iso, branched aldehyde). doubtnut.com For the hydroformylation of 1-pentene, achieving high selectivity for a specific branched isomer like this compound (which would arise from an isomerized pentene) over others requires careful control of the catalyst system and reaction conditions to manage the competing isomerization and hydroformylation pathways. doubtnut.comresearchgate.net The addition of the formyl group and hydrogen atom occurs in a syn fashion, meaning they add to the same face of the carbon-carbon double bond. nih.gov
The mechanism of rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, alkene coordination, migratory insertion of the alkene into the Rh-H bond, CO insertion, and finally reductive elimination to yield the aldehyde product and regenerate the catalyst. lu.seacs.org The formation of this compound specifically occurs when internal isomers of pentene, formed through a side reaction, undergo hydroformylation. doubtnut.com
Kinetic studies on the hydroformylation of 1-octene in supercritical carbon dioxide have shown that the reaction is first-order with respect to the 1-octene concentration. The reaction order with respect to carbon monoxide and hydrogen can vary depending on the specific catalyst and conditions. For instance, with a triphenylphosphine-modified rhodium catalyst in scCO2, the reaction rate showed a negative order in carbon monoxide and a positive order in hydrogen. Understanding these kinetic relationships is essential for optimizing the process to favor the formation of desired products. The rate-determining step can change depending on the concentrations of the reactants. brainly.com
Alternative Synthetic Pathways to this compound
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be used to synthesize larger aldehydes and ketones from smaller ones. tu-darmstadt.de The reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.
The synthesis of this compound via a crossed aldol condensation would theoretically involve the reaction of the enolate of propanal with pentanal. In this scenario, the propanal enolate would act as the nucleophile, attacking the electrophilic carbonyl carbon of pentanal. doubtnut.com This would be followed by protonation to yield the aldol addition product, 3-hydroxy-2-propylhexanal. Subsequent dehydration of this intermediate would lead to the formation of an unsaturated aldehyde, which could then be hydrogenated to this compound.
While the self-condensation of pentanal is known to produce 2-propyl-2-heptenal, and the self-condensation of propanal yields 2-methyl-2-pentenal, the specific crossed condensation to form a precursor to this compound is a more complex process due to the potential for multiple products from both self- and cross-condensation reactions. lu.sequora.comsigmaaldrich.com Controlling the reaction to favor the desired crossed product is a significant synthetic challenge.
A related industrial process is the Aldox process, which uses hydroformylation to produce butyraldehyde, followed by an aldol condensation to yield 2-ethylhexanal (B89479), which is then hydrogenated to 2-ethylhexanol. tu-darmstadt.de A similar multi-step approach could theoretically be envisioned for this compound, starting from the appropriate aldehyde precursors.
Reduction or Oxidation of Precursor Compounds
The synthesis of this compound can be effectively achieved by the controlled oxidation of its corresponding primary alcohol, 2-propylhexan-1-ol (B1619662), or the partial reduction of 2-propylhexanoic acid or its derivatives. The choice of reagents is critical to prevent over-oxidation to the carboxylic acid or over-reduction to the alcohol.
Oxidation of 2-Propylhexan-1-ol
The most direct method for synthesizing this compound is the oxidation of 2-propylhexan-1-ol. This transformation requires mild oxidizing agents to selectively convert the primary alcohol to an aldehyde without further oxidation to a carboxylic acid. A common and effective reagent for this purpose is Pyridinium chlorochromate (PCC). In a manner analogous to the synthesis of other 2-alkyl-aldehydes, the oxidation of 2-propylhexan-1-ol with PCC in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) would be expected to yield this compound in good yield. benchchem.com
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, would lead to the formation of 2-propylhexanoic acid and are therefore unsuitable for the preparation of the aldehyde. benchchem.com
The precursor alcohol, 2-propylhexan-1-ol, can be synthesized via the aldol condensation of valeraldehyde (B50692) (pentanal) with butyraldehyde, followed by hydrogenation of the resulting α,β-unsaturated aldehyde (2-propylhex-2-enal). chemicalbook.com
Reduction of 2-Propylhexanoic Acid Derivatives
Alternatively, this compound can be prepared by the reduction of 2-propylhexanoic acid or its more reactive derivatives, such as acid chlorides or esters. Direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will proceed to the primary alcohol. However, several methods have been developed to achieve this partial reduction.
One common strategy involves the conversion of the carboxylic acid to a more easily reducible derivative. For instance, 2-propylhexanoic acid can be converted to its acid chloride, 2-propylhexanoyl chloride, using reagents like thionyl chloride (SOCl₂). The subsequent reduction of the acid chloride using a mild and sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), at low temperatures can selectively yield this compound.
Another approach is the Rosenmund reduction, which involves the catalytic hydrogenation of the acid chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), with a catalyst poison like quinoline-sulfur. This method is a classic way to convert acid chlorides to aldehydes.
Modern methods might also employ catalytic transfer hydrogenation or other specialized reducing agents designed for the selective reduction of carboxylic acids and their derivatives to aldehydes.
| Precursor Compound | Reagent/Reaction Type | Product |
| 2-Propylhexan-1-ol | Pyridinium chlorochromate (PCC) / Oxidation | This compound |
| 2-Propylhexanoic Acid | 1. SOCl₂ 2. LiAl(OtBu)₃H / Reduction | This compound |
| 2-Propylhexanoyl Chloride | Pd/BaSO₄, H₂, Quinoline-S / Rosenmund Reduction | This compound |
Multicomponent Reactions Incorporating this compound Moieties
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, offering high atom economy and efficiency. organic-chemistry.orgbeilstein-journals.org Aldehydes are common components in many well-known MCRs, and therefore, this compound could potentially serve as a building block in these reactions to generate structurally diverse products.
Several prominent MCRs that utilize aldehydes include:
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.org
Passerini Reaction: A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.org
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones.
Mannich Reaction: A three-component aminoalkylation that involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen.
Groebke-Blackburn-Bienaymé Reaction (GBBR): An acid-catalyzed reaction of an α-aminoazine, an aldehyde, and an isocyanide to form imidazo-fused heterocycles. csic.es
While the general reactivity of aldehydes in these MCRs is well-established, specific examples detailing the use of this compound in the scientific literature are not widespread. However, based on its structure as a sterically hindered aldehyde, it would be expected to participate in these reactions. The steric bulk at the α-position, conferred by the propyl group, might influence the reaction rates and yields compared to less hindered aldehydes. This steric hindrance could also be exploited to influence the stereoselectivity in certain MCRs. The potential to use this compound in MCRs opens up avenues for creating diverse molecular libraries with potential applications in medicinal chemistry and materials science. csic.esrsc.org
Enantioselective Synthesis Strategies for Chiral this compound
This compound possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers. The synthesis of enantiomerically enriched or pure this compound is of significant interest, as the biological activity and material properties of chiral molecules are often enantiomer-dependent. mdpi.com Several general strategies in asymmetric synthesis can be applied to obtain chiral this compound.
Asymmetric α-Alkylation
One approach involves the asymmetric α-alkylation of a propanal derivative using a chiral auxiliary. For example, propanal can be converted into a chiral imine or enamine using a chiral amine. Subsequent deprotonation to form a chiral enolate, followed by alkylation with a propyl halide (e.g., 1-bromopropane) and a hexyl halide (or vice versa in a stepwise manner), and finally, hydrolysis of the imine/enamine would yield chiral this compound. Evans oxazolidinone auxiliaries or sulfinimines (e.g., using tert-butanesulfinamide) are commonly employed for such diastereoselective alkylations. rsc.org
Asymmetric Hydroformylation
A more direct and atom-economical approach is the asymmetric hydroformylation of a suitable alkene precursor. The hydroformylation of 4-nonene (B165711) with syngas (a mixture of carbon monoxide and hydrogen) using a chiral transition metal catalyst (typically rhodium or cobalt) could, in principle, generate chiral this compound. The success of this strategy hinges on the development of a catalyst system that can effectively control both regioselectivity (to favor the formation of the branched aldehyde over the linear one) and enantioselectivity. Chiral phosphorus-based ligands, such as chiral phosphines, phosphites, and phosphoramidites, are crucial in these catalytic systems to induce asymmetry. ethernet.edu.et
Kinetic Resolution
If a racemic mixture of this compound is available, a kinetic resolution could be employed to separate the enantiomers. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer or the derivatized product.
The development of efficient enantioselective routes to this compound would provide access to valuable chiral building blocks for the synthesis of complex target molecules. nih.gov
Reaction Mechanisms and Reactivity of 2 Propylhexanal
Fundamental Reactivity of the Aldehyde Functional Group in 2-Propylhexanal
The aldehyde group (–CHO) in this compound is characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl group. The carbon-oxygen double bond is polar, with the oxygen being more electronegative, resulting in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. libretexts.org This polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.orgchemistrytalk.org
Aldehydes, including this compound, are generally more reactive than ketones. chemistrytalk.org This increased reactivity is attributed to two main factors:
Steric Hindrance: Aldehydes have only one bulky alkyl group attached to the carbonyl carbon, compared to two in ketones. This reduced steric hindrance makes the carbonyl carbon more accessible to incoming nucleophiles. chemistrytalk.org
Electronic Effects: The presence of only one alkyl group in aldehydes means there is less electron-donating inductive effect to stabilize the partial positive charge on the carbonyl carbon, making it more electrophilic than in ketones. chemistrytalk.org
Nucleophilic Addition Reactions
The most characteristic reaction of aldehydes and ketones is nucleophilic addition. libretexts.orgfiveable.me In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge (an alkoxide ion). libretexts.orgfiveable.me This intermediate is then typically protonated to yield an alcohol. libretexts.org
The general mechanism for nucleophilic addition can proceed under both basic and acidic conditions. libretexts.org
Base-Catalyzed Addition: A strong nucleophile directly attacks the carbonyl carbon. libretexts.org
Acid-Catalyzed Addition: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile.
Common nucleophilic addition reactions for aldehydes like this compound include:
Hydration: Reaction with water to form a geminal diol (hydrate). wikipedia.orgmedlifemastery.com
Acetal (B89532) Formation: Reaction with alcohols, which can form a hemiacetal and subsequently an acetal in the presence of acid. wikipedia.org
Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin. libretexts.orgmedlifemastery.com
Organometallic Reagents: Reactions with Grignard reagents or organolithium compounds to produce secondary alcohols. wikipedia.org
Electrophilic Aromatic Substitution with this compound Derivatives
While this compound itself is not an aromatic compound, its derivatives that incorporate an aromatic ring can undergo electrophilic aromatic substitution (EAS). The mechanism of EAS is a two-step process. masterorganicchemistry.comlibretexts.org First, the aromatic ring acts as a nucleophile and attacks an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgresearchgate.net In the second step, a base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comresearchgate.net
The substituent already present on the benzene (B151609) ring influences both the rate of the reaction and the position of the incoming electrophile (ortho, meta, or para). masterorganicchemistry.com Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate and generally direct to the meta position. uci.edu
For instance, if a derivative of this compound were to be synthesized where the propylhexanal moiety is attached to a benzene ring, the nature of the linkage would determine its effect on subsequent EAS reactions.
Tautomerism and Enolization Pathways
This compound can exist in equilibrium with its constitutional isomer, an enol. This phenomenon is known as keto-enol tautomerism. tgc.ac.inmasterorganicchemistry.com Tautomers are isomers that readily interconvert, and in this case, the interconversion involves the movement of a proton and the shifting of a double bond. tgc.ac.in The keto form contains the carbonyl group, while the enol form consists of a hydroxyl group bonded to a carbon that is part of a carbon-carbon double bond. pressbooks.pub
The equilibrium between the keto and enol forms is dynamic. tgc.ac.in For most simple aldehydes and ketones, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org The conversion between the keto and enol forms, known as enolization, can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org
Base-Catalyzed Enolization: A base removes an alpha-hydrogen (a hydrogen on the carbon adjacent to the carbonyl group), forming a resonance-stabilized enolate ion. Protonation of the enolate ion on the oxygen atom yields the enol. libretexts.org
Acid-Catalyzed Enolization: The carbonyl oxygen is protonated by an acid, making the alpha-hydrogens more acidic. A weak base (like water) can then remove an alpha-hydrogen to form the enol. libretexts.org
Specific Chemical Transformations Involving this compound
Oxidation Reactions and Derived Carboxylic Acids
Aldehydes are readily oxidized to carboxylic acids. pressbooks.pub this compound can be oxidized to form 2-propylhexanoic acid. This transformation can be achieved using various oxidizing agents. A general method for the oxidation of aldehydes to carboxylic acids involves the use of molecular oxygen or a gas containing molecular oxygen in the presence of a promoter, such as certain amines or amine N-oxides. google.com
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent/Conditions | Product |
|---|---|---|
| This compound | Molecular Oxygen / Promoter | 2-Propylhexanoic acid google.com |
Reduction Reactions to Alcohols and Other Saturated Compounds
The aldehyde group of this compound can be reduced to a primary alcohol, 2-propylhexanol. google.com This reduction can be accomplished using various reducing agents. Common laboratory reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. msu.edu Subsequent protonation of the resulting alkoxide yields the alcohol.
Another method for the reduction of aldehydes involves catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as nickel, palladium, or platinum.
In some cases, the reduction can proceed further to a fully saturated hydrocarbon. For example, the Wolff-Kishner reaction, which involves the formation of a hydrazone followed by heating with a strong base, can reduce an aldehyde to a methyl group. wikipedia.org
Table 2: Reduction of this compound
| Reactant | Reducing Agent/Conditions | Product |
|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2-Propylhexanol msu.edu |
| This compound | H₂ / Metal Catalyst (e.g., Ni, Pd, Pt) | 2-Propylhexanol |
| This compound | Hydrazine (B178648) (N₂H₄), KOH, heat (Wolff-Kishner) | 2-Propylhexane wikipedia.org |
Condensation and Polymerization Behavior
As an aldehyde possessing alpha-hydrogens, this compound is a suitable substrate for condensation reactions, most notably the aldol (B89426) condensation. libretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds. sigmaaldrich.com In a typical base-catalyzed self-condensation, an enolate of one this compound molecule acts as a nucleophile, attacking the carbonyl carbon of a second molecule. libretexts.org This process initially forms a β-hydroxy aldehyde. Subsequent dehydration (elimination of a water molecule) under elevated temperatures or acidic/basic conditions yields a more stable α,β-unsaturated aldehyde. sigmaaldrich.comresearchgate.net
The aldol reaction can be considered a form of step-growth polymerization, where monomers join with the elimination of a small molecule like water. iitk.ac.inlibretexts.org While extensive polymerization of this compound into long-chain polymers is not commonly documented, the initial dimerization via aldol condensation represents the first step in such a potential sequence. Research has noted the use of this compound in aldol reactions catalyzed by specialized frameworks, such as microporous phosphorus organic frameworks, indicating its utility in controlled condensation processes. tu-darmstadt.de
| Reaction Type | Intermediate/Product Name | Chemical Formula | Description |
|---|---|---|---|
| Aldol Addition | 3-Hydroxy-2,4-dipropyloctanal | C₁₈H₃₆O₂ | The initial β-hydroxy aldehyde formed from the joining of two this compound molecules. |
| Aldol Condensation | 2,4-Dipropyloct-2-enal | C₁₈H₃₄O | The α,β-unsaturated aldehyde resulting from the dehydration of the aldol addition product. |
Photochemical Reactions and Photoinduced Transformations
The photochemistry of aliphatic aldehydes like this compound is primarily governed by the Norrish-type reactions, which are initiated by the absorption of UV light. acs.orgnumberanalytics.com These reactions involve the excitation of the carbonyl group to an excited state, followed by specific bond cleavage or rearrangement pathways. numberanalytics.com
Two main pathways are predicted for this compound:
Norrish Type I Reaction: This pathway involves the cleavage of the α-carbon-carbonyl bond (α-cleavage). For this compound, this would result in the formation of a formyl radical (•CHO) and a secondary heptyl radical, or alternatively, a 2-propylhexanoyl radical and a hydrogen atom. These highly reactive radical species can then undergo various subsequent reactions such as decarbonylation, recombination, or hydrogen abstraction.
Norrish Type II Reaction: This intramolecular reaction occurs if there is a hydrogen atom on the γ-carbon that can be abstracted by the excited carbonyl oxygen. This compound has accessible γ-hydrogens on both of its alkyl chains. This process leads to the formation of a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene.
While the photocyclization of carbonyl compounds to cyclobutanols is known as the Norrish-Yang reaction, for many aldehydes, fragmentation reactions tend to be the dominant pathway. acs.org
| Reaction Pathway | Key Intermediate | Major Products | Notes |
|---|---|---|---|
| Norrish Type I | 2-Propylhexanoyl radical + H• | Heptane, Carbon Monoxide | Involves α-cleavage followed by decarbonylation and radical recombination/abstraction. |
| Norrish Type II | 1,4-Biradical | Propene + Hex-1-en-1-ol | Requires abstraction of a γ-hydrogen. The enol product would tautomerize to hexanal. |
Catalytic Activation of this compound
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers a wide array of efficient and selective transformations for aldehydes. sioc-journal.cnnumberanalytics.com For this compound, these reactions can precisely target the aldehyde functional group or potentially activate C-H bonds within the molecule.
Hydrogenation: The aldehyde group of this compound can be readily reduced to a primary alcohol, forming 2-propylhexan-1-ol (B1619662). This transformation is commonly achieved using catalysts based on palladium (Pd), platinum (Pt), nickel (Ni), or rhodium (Rh) under a hydrogen atmosphere. numberanalytics.com
Oxidation: Selective oxidation of this compound yields 2-propylhexanoic acid. Aerobic oxidation, which uses molecular oxygen as the oxidant, is a sustainable method often catalyzed by transition metal nanoparticles, such as those made of palladium or ruthenium. diva-portal.org
Hydroformylation and Related Carbonylations: While this compound is itself a product of hydroformylation (of heptene), related transition-metal-catalyzed carbonylation reactions could further functionalize the molecule. sioc-journal.cn
| Reaction Type | Product | Typical Catalyst(s) |
|---|---|---|
| Hydrogenation | 2-Propylhexan-1-ol | Pd/C, PtO₂, Raney Ni |
| Oxidation | 2-Propylhexanoic Acid | Pd, Ru, or Cu complexes |
| Decarbonylation | 2-Methylheptane | Rh(I) complexes (e.g., Wilkinson's catalyst) |
Organocatalytic Applications
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. hilarispublisher.comnumberanalytics.com Given its structure, this compound is an excellent candidate for several key organocatalytic transformations.
The most prominent application is the asymmetric aldol reaction. Using chiral organocatalysts, such as the amino acid L-proline or its derivatives, the self-condensation of this compound or its reaction with other carbonyl compounds can be controlled to produce a specific enantiomer of the resulting β-hydroxy aldehyde. numberanalytics.com This is of significant value in the synthesis of complex chiral molecules.
Furthermore, organocatalysis can be applied to the functionalization of inert C-H bonds, a challenging but rewarding field. nih.gov While specific applications to this compound are emerging, approaches involving N-heterocyclic carbene (NHC) catalysts could potentially mediate novel transformations. nih.gov The compound is listed in scientific literature in the context of analyzing chiral molecules, which points towards its use in stereoselective synthesis where organocatalysis is a key technology. dokumen.pub
Biocatalytic Transformations
Biocatalysis leverages the high selectivity and efficiency of enzymes or whole microorganisms to perform chemical transformations under mild conditions. nih.gov Literature confirms that this compound is a substrate in biotransformations. dokumen.pub
A primary biocatalytic reaction for this compound is its reduction to 2-propylhexan-1-ol. This can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs), which are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. csic.es By selecting an appropriate ADH, it is possible to synthesize either the (R)- or (S)-enantiomer of the corresponding alcohol.
Chemoenzymatic cascades can also be designed. For example, the α,β-unsaturated aldehyde product from a chemical aldol condensation of this compound could be subsequently and selectively reduced at the C=C double bond using an enoate reductase enzyme, a strategy employed in the synthesis of fragrances. csic.es
Theoretical and Computational Studies of this compound Reaction Mechanisms
Computational chemistry provides indispensable tools for understanding the detailed molecular-level pathways of chemical reactions. amazonaws.comwsu.edu Although specific computational studies focusing exclusively on this compound are not widely published, the established methodologies can be applied to elucidate its reactivity.
Methods such as Density Functional Theory (DFT) are routinely used to:
Model Reaction Pathways: For the aldol condensation of this compound, DFT calculations can map the potential energy surface, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov This helps in understanding the reaction kinetics and thermodynamics.
Predict Stereoselectivity: In organocatalyzed asymmetric reactions, computational models can predict which stereoisomer is favored by calculating the energy barriers for the different pathways leading to each isomer.
Analyze Catalyst-Substrate Interactions: Theoretical studies can model the interaction of this compound with a transition metal catalyst or an organocatalyst. chemrxiv.orgrsc.org This can reveal the key non-covalent interactions responsible for catalytic activity and selectivity, guiding the design of improved catalysts.
Such theoretical investigations are crucial for rationalizing experimental observations and for the predictive design of new synthetic protocols involving this compound. amazonaws.com
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (T), have become indispensable for elucidating complex reaction mechanisms that may be difficult to probe experimentally. nih.gov These computational methods allow for the mapping of potential energy surfaces, which helps in identifying the most plausible reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, researchers can gain a detailed understanding of the thermodynamics and kinetics of a reaction. nih.govacs.orgacs.org
A key aspect of these calculations is the identification of transition states, which are first-order saddle points on the potential energy surface. rsc.org The energy of the transition state determines the activation energy of a reaction, a critical factor in reaction rates. nih.gov Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state indeed connects the intended reactants and products. researchgate.netrsc.org
While no specific quantum chemical studies focused solely on this compound's reaction pathways have been published, the methodologies can be illustrated with studies on similar, smaller aldehydes. For instance, a DFT study on the reaction of propanal with the hydroperoxyl radical (HO₂) has provided detailed insights into its oxidation mechanism. researchgate.net Such studies calculate the energy barriers for different reaction channels, such as hydrogen abstraction from various positions on the aldehyde.
For a molecule like this compound, quantum chemical calculations could be employed to investigate various reactions, including but not limited to:
Oxidation: Determining the transition state energies for the abstraction of the aldehydic hydrogen versus hydrogen atoms on the propyl or hexyl chains. This would clarify the initial steps in the formation of 2-propylhexanoic acid.
Aldol Condensation: Mapping the reaction pathway for the enolate formation and its subsequent nucleophilic attack, including the stereochemical outcome.
Cannizzaro Reaction: Investigating the mechanism of hydride transfer in the disproportionation reaction under basic conditions.
The data generated from these calculations can be compiled into tables to compare the favorability of different reaction pathways.
Illustrative Data for Aldehyde Reactivity (Propanal + HO₂)
The following table presents theoretical data for the reaction of propanal with the HO₂ radical, demonstrating the type of information that quantum chemical calculations can provide. researchgate.net The data shows that the abstraction of the aldehydic hydrogen (H-abstraction from CHO) is the most favored pathway due to its lower energy barrier compared to abstraction from the α- or β-carbon positions.
| Reaction Pathway | Reactant Complex | Transition State | Product Complex | Overall Reaction Energy (kcal/mol) | Activation Energy (kcal/mol) |
| H-abstraction from CHO | C₂H₅CHO + HO₂ | TS1 | C₂H₅CO + H₂O₂ | -14.5 | 11.2 |
| H-abstraction from α-CH₂ | C₂H₅CHO + HO₂ | TS2 | CH₃CHCHO + H₂O₂ | -5.8 | 20.1 |
| H-abstraction from β-CH₃ | C₂H₅CHO + HO₂ | TS3 | CH₂CH₂CHO + H₂O₂ | -1.7 | 24.5 |
This table is illustrative and based on data for propanal to demonstrate the application of quantum chemical calculations. Specific values for this compound would require a dedicated computational study.
Molecular Dynamics Simulations of Reactive Intermediates
Molecular dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by modeling the dynamic behavior of molecules over time. nih.gov While quantum chemistry is excellent for stationary points on a potential energy surface, MD simulations can provide insights into the behavior of short-lived reactive intermediates and the role of the solvent environment. uantwerpen.benih.gov
Reactive molecular dynamics (RMD) simulations, which employ reactive force fields, can even model chemical bond formation and breaking during a simulation. acs.orgacs.org This allows for the direct observation of reaction pathways and the behavior of transient species without prior assumptions about the reaction coordinates.
For this compound, MD simulations could be used to study:
Conformational Dynamics: Analyzing the different conformations of this compound and how they might influence reactivity.
Solvent Effects: Simulating the aldehyde in different solvents to understand how solvent molecules interact with the reactant and any charged or polar intermediates, thereby affecting the reaction rate and mechanism.
Behavior of Reactive Intermediates: For instance, in an aldol reaction, MD simulations could track the enolate intermediate, its solvation shell, and its approach to another aldehyde molecule. This can reveal details about the stereochemical outcome of the reaction that might not be apparent from static quantum chemical calculations alone.
While specific MD simulation studies on the reactive intermediates of this compound are not available in the literature, studies on other aldehydes demonstrate the potential of this technique. For example, MD simulations have been used to investigate the channeling of the reactive intermediate acetaldehyde (B116499) in bifunctional enzymes. nih.gov
Illustrative Data from a Hypothetical MD Simulation of an Aldehyde Enolate
The following table conceptualizes the type of data that could be extracted from an MD simulation of a reactive intermediate, such as the enolate of an aldehyde, in a solvent.
| Intermediate Property | Value in Water | Value in Tetrahydrofuran (THF) |
| Average Lifetime of the Unsolvated Enolate | Very short (< 1 ps) | Short (1-5 ps) |
| Coordination Number of Solvent Molecules | 4-6 | 2-3 |
| Diffusion Coefficient of the Enolate | 1.5 x 10⁻⁵ cm²/s | 2.8 x 10⁻⁵ cm²/s |
| Predominant Conformation for Nucleophilic Attack | Planar | Slightly Pyramidalized |
This table is illustrative and presents hypothetical data to demonstrate the insights that can be gained from molecular dynamics simulations. The actual values would depend on the specific aldehyde and the simulation parameters.
Derivatives and Structural Modifications of 2 Propylhexanal
Synthesis and Characterization of Novel 2-Propylhexanal Derivatives
The synthesis of new derivatives from this compound primarily involves reactions targeting its key functional and structural features: the carbonyl group and the alkyl chains.
Functionalization at the Carbonyl Group
The carbonyl group of this compound is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups through established organic reactions. wikipedia.org Due to the presence of two alkyl substituents at the α-carbon, the carbonyl group in this compound is sterically hindered compared to linear aldehydes, which can influence reaction rates and conditions. ncert.nic.inlibretexts.org
Key functionalization reactions at the carbonyl group include:
Oxime and Hydrazone Formation: Reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) and its derivatives yields the corresponding oximes and hydrazones. chemrxiv.org These reactions proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration. rsc.org For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic method to form crystalline derivatives (2,4-dinitrophenylhydrazones) that are useful for characterization. pressbooks.pub
Wittig Reaction: The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into a carbon-carbon double bond, leading to the formation of substituted alkenes. organic-chemistry.orglibretexts.orgwikipedia.orgddugu.ac.in The reaction involves a phosphorus ylide, and the stereochemical outcome (E/Z isomerism) of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org
Knoevenagel Condensation: This condensation reaction involves the reaction of this compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.orgsci-hub.seyoutube.com The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product. The Doebner modification of this reaction can be employed when one of the activating groups on the nucleophile is a carboxylic acid. organic-chemistry.org
Reductive Amination: this compound can be converted into secondary or tertiary amines through reductive amination. chembites.orgorgsyn.orgcommonorganicchemistry.come-journals.invaia.com This one-pot reaction involves the formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. commonorganicchemistry.com
Reduction to Alcohol: The carbonyl group can be readily reduced to a primary alcohol, 2-propyl-1-hexanol, using reducing agents such as sodium borohydride or lithium aluminum hydride. chemistrysteps.com
Oxidation to Carboxylic Acid: Oxidation of this compound yields 2-propylhexanoic acid. Various oxidizing agents can be employed for this transformation. wikipedia.org
The characterization of these new derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence or absence of the carbonyl group and the introduction of new functional groups, and mass spectrometry for molecular weight determination.
Modifications of the Alkyl Chains
Modification of the propyl and hexyl chains of this compound is more challenging due to the relative inertness of C-H bonds. However, modern synthetic methods offer potential pathways for such functionalization. For instance, catalytic C-H activation/functionalization reactions could potentially introduce new substituents onto the alkyl backbone, although specific examples for this compound are not widely reported in the literature. The properties of the resulting derivatives would be influenced by the length and branching of these alkyl chains. ddugu.ac.in
Stereoisomers and Enantiomers
This compound possesses a chiral center at the α-carbon (C2). Therefore, it exists as a pair of enantiomers, (R)-2-propylhexanal and (S)-2-propylhexanal. The synthesis of enantioenriched α-branched aldehydes is a significant area of research in organic chemistry, often employing organocatalysis. bohrium.comresearchgate.netmdpi.com Chiral aminocatalysts can be used to achieve enantioselective α-functionalization of aldehydes, allowing for the synthesis of specific stereoisomers. bohrium.com
Reactions involving the chiral center of this compound or the creation of new stereocenters from it can lead to diastereomeric products. For example, a reaction at the carbonyl group of an enantiomerically pure this compound can lead to the formation of diastereomers if a new chiral center is generated. The stereochemical outcome of such reactions is often influenced by steric factors and the specific reagents and catalysts used. chemistrysteps.comnumberanalytics.comyoutube.com The separation and characterization of these stereoisomers typically require chiral chromatography techniques and spectroscopic methods like NMR in the presence of chiral shift reagents.
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound derivatives is intrinsically linked to their molecular structure. Key relationships include:
Steric Effects: The α-branched nature of this compound introduces steric hindrance around the carbonyl group, which can decrease its reactivity towards nucleophilic attack compared to linear aldehydes. ncert.nic.inlibretexts.org The size and nature of the substituents introduced through derivatization will further modulate this steric environment.
Electronic Effects: The electron-donating nature of the alkyl groups in this compound slightly reduces the electrophilicity of the carbonyl carbon. ncert.nic.in Introducing electron-withdrawing or electron-donating groups through derivatization can significantly alter the electronic properties and, consequently, the reactivity of the molecule. For example, the introduction of an electron-withdrawing group via a Knoevenagel condensation would activate the resulting α,β-unsaturated system towards nucleophilic attack. pressbooks.pub
Conformational Effects: The conformation of the alkyl chains can influence the accessibility of the reactive sites. In cyclic derivatives, the conformational constraints of the ring system play a crucial role in determining the stereochemical outcome of reactions.
Exploration of New Chemical Space through this compound Scaffolds
Molecular scaffolds serve as core structures upon which a variety of substituents can be systematically placed to generate a library of diverse compounds. researchgate.netredalyc.org This approach, central to combinatorial chemistry, allows for the efficient exploration of new chemical space in drug discovery and materials science. researchgate.netnih.gov
This compound, with its modifiable carbonyl group and two alkyl chains, has the potential to act as a versatile scaffold. By employing a range of functionalization reactions, a diverse library of this compound derivatives can be synthesized. For example, a combinatorial approach could involve reacting this compound with a library of different amines via reductive amination, or with various Wittig reagents to generate a collection of alkenes. The resulting compounds would exhibit a range of structural and electronic properties, providing a basis for screening for desired biological or material properties.
Synthesis of Heterocyclic Compounds Incorporating this compound Units
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. While the direct synthesis of many common heterocycles from simple aldehydes like this compound is not always straightforward, it can serve as a key building block in multi-step syntheses.
For instance, derivatives of this compound can be precursors for heterocycle formation. A Knoevenagel condensation product of this compound could undergo subsequent cyclization reactions to form various heterocyclic systems. Similarly, α-functionalized derivatives could be employed in cyclization reactions. For example, an α-amino derivative of a this compound product could potentially be used in a Paal-Knorr type synthesis to form substituted pyrroles, although this typically requires a 1,4-dicarbonyl compound. organic-chemistry.orgmsu.edu
The synthesis of substituted pyrroles has been reported from the cyclization of α-amino carbonyl compounds and aldehydes. organic-chemistry.org It is conceivable that a derivative of this compound could participate as the aldehyde component in such a reaction, leading to a pyrrole (B145914) ring bearing a 2-propylhexyl substituent. However, specific literature examples of using this compound directly for the synthesis of common five- or six-membered heterocycles are limited. More often, the construction of heterocyclic rings requires precursors with multiple functional groups that are not present in this compound itself. rsc.org
Analytical Methodologies for 2 Propylhexanal
Spectroscopic Characterization of 2-Propylhexanal
Spectroscopy is indispensable for the structural elucidation of molecules. It relies on the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. emerypharma.com It provides information on the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. Key signals would include a downfield signal for the aldehydic proton (CHO), typically in the range of 9-10 ppm, which would appear as a doublet due to coupling with the adjacent C-H proton. rsc.org Other signals would correspond to the protons on the propyl and butyl chains, with their chemical shifts and splitting patterns (multiplicity) revealing their connectivity. rsc.org
¹³C NMR: A carbon-13 NMR spectrum provides information about the different carbon environments. hmdb.ca The most downfield signal would belong to the carbonyl carbon of the aldehyde group, typically appearing above 200 ppm. The carbon atom at the chiral center (C2) would also have a characteristic shift, and the remaining carbons of the alkyl chains would appear at higher field strengths. sigmaaldrich.commdpi.com
2D NMR: For complex molecules, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments. libretexts.orgwikipedia.org A COSY spectrum shows correlations between protons that are coupled to each other, helping to piece together the spin systems of the alkyl chains. libretexts.org An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, confirming the C-H framework of the molecule. wikipedia.orghmdb.ca
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | ~9.6 (d) | ~205 |
| Alpha-CH | ~2.2 (m) | ~52 |
| Alkyl CH₂/CH₃ | ~0.9 - 1.6 (m) | ~14 - 35 |
Note: These are approximate values. Actual chemical shifts depend on the solvent and experimental conditions. sigmaaldrich.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. photothermal.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound is dominated by a very strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde, typically found around 1720-1740 cm⁻¹. Another key feature is the presence of two medium-intensity C-H stretching bands for the aldehyde proton, located around 2820 cm⁻¹ and 2720 cm⁻¹. nih.gov Strong bands corresponding to the C-H stretching of the alkyl groups would appear just below 3000 cm⁻¹. americanpharmaceuticalreview.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). researchgate.net A vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud. edinst.comphotothermal.com While the C=O stretch is also visible in the Raman spectrum, it is generally less intense than in the IR spectrum. researchgate.net Conversely, the C-C and C-H symmetric stretching and bending vibrations of the alkyl backbone often produce stronger signals in the Raman spectrum, providing complementary information. americanpharmaceuticalreview.com Water is a weak Raman scatterer, making the technique well-suited for analyzing aqueous samples without significant interference. edinst.com
Table 4: Key Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H (Alkyl) | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |
| C=O (Aldehyde) | Stretch | 1720-1740 (Very Strong) | 1720-1740 (Medium) |
| C-H (Aldehyde) | Stretch | ~2720, ~2820 (Medium) | Weak/Not prominent |
| C-C | Stretch | Fingerprint Region | Fingerprint Region (Often Stronger) |
Source: nih.govamericanpharmaceuticalreview.comresearchgate.net
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. msu.educhemguide.co.uk When a molecule like this compound (molar mass: 142.24 g/mol ) is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. chemguide.co.uknih.gov The ionization method influences the degree of fragmentation; hard ionization techniques like Electron Impact (EI) induce significant fragmentation, providing rich structural detail, while soft ionization techniques result in less fragmentation and a more prominent molecular ion peak. acdlabs.com
For an aliphatic aldehyde such as this compound, fragmentation is predictable and primarily occurs at the bonds adjacent to the carbonyl group (alpha-cleavage) and through a process known as the McLafferty rearrangement. libretexts.orgmiamioh.edu
Alpha-Cleavage: This involves the breaking of the carbon-carbon bonds next to the carbonyl group. For this compound, this can result in the loss of a propyl radical (•C₃H₇) or a butyl radical (•C₄H₉), leading to the formation of distinct fragment ions. libretexts.orgmiamioh.edu Cleavage can also result in the loss of the formyl group (•CHO) or a hydrogen atom. libretexts.org
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that have a γ-hydrogen available on one of the alkyl chains. It involves the transfer of a hydrogen atom from the gamma-position to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons. This results in the elimination of a neutral alkene molecule and the formation of a radical cation. miamioh.edu
The analysis of these fragmentation patterns allows for the confident identification of this compound in a sample. The most common fragments observed are typically the most stable carbocations formed during the process. chemguide.co.uk
Table 1: Predicted Mass Spectrometry Fragments for this compound This interactive table summarizes the likely fragmentation pathways and resulting mass-to-charge ratios (m/z) for this compound under electron impact ionization.
| Fragmentation Pathway | Neutral Loss | Fragment Ion Structure | m/z of Fragment Ion | Significance |
| Molecular Ion | - | [C₉H₁₈O]⁺ | 142 | Represents the intact ionized molecule. |
| α-cleavage | Loss of propyl radical (•C₃H₇) | [C₆H₁₁O]⁺ | 99 | Indicates the presence of a propyl group at the α-carbon. |
| α-cleavage | Loss of butyl radical (•C₄H₉) | [C₅H₉O]⁺ | 85 | Indicates the presence of a butyl group on the carbonyl carbon. |
| McLafferty Rearrangement | Loss of butene (C₄H₈) | [C₅H₁₀O]⁺ | 86 | Characteristic rearrangement for carbonyls with a sufficiently long alkyl chain. |
| α-cleavage | Loss of formyl radical (•CHO) | [C₈H₁₇]⁺ | 113 | Common fragmentation for aldehydes. |
| Other Alkyl Fragments | Various | [C₄H₉]⁺, [C₃H₇]⁺, [C₂H₅]⁺ | 57, 43, 29 | General fragmentation of the alkyl side chains. msu.edu |
Method Development and Validation for this compound Analysis
The development and validation of an analytical procedure are crucial to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. europa.eufda.gov For this compound, this involves creating a robust procedure for its detection and quantification, often in complex sample types, and then systematically evaluating its performance. apvma.gov.au The validation process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). europa.eu
These three parameters are fundamental to the validation of any analytical method. apvma.gov.au
Sensitivity: This describes the ability of an analytical method to detect very small amounts of this compound. It is often defined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. frontiersin.org For trace analysis, high sensitivity is paramount.
Specificity: Specificity (or selectivity) is the ability of the method to assess unequivocally the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eufda.gov In chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that its peak purity is high. fda.gov A lack of specificity can lead to false positive results.
Reproducibility: This parameter expresses the precision between different laboratories, also known as inter-laboratory precision. It is a measure of the method's ruggedness when performed by different analysts using different equipment. apvma.gov.au A related term, Repeatability , refers to the precision of the method under the same operating conditions over a short interval (intra-assay precision). apvma.gov.au Both are typically expressed as the relative standard deviation (RSD) of a series of measurements.
When this compound is present in a complex matrix, such as environmental water, soil, or biological fluids, a sample preparation step is almost always required. mdpi.com The goal is to isolate this compound from interfering substances and concentrate it to a level suitable for analysis. americanlaboratory.comscpscience.com
Common extraction techniques applicable to this compound include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. mdpi.comchromatographyonline.com Given this compound's nonpolar nature, a solvent like hexane (B92381) or dichloromethane (B109758) would be effective for its extraction from aqueous samples.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent packed into a cartridge to adsorb the analyte from a liquid sample. scpscience.comchromatographyonline.com For this compound in an aqueous matrix, a reversed-phase sorbent (e.g., C18) would be appropriate. The protocol involves:
Conditioning: The sorbent is prepared with a solvent like methanol, followed by water.
Loading: The sample is passed through the cartridge, and this compound is retained on the sorbent.
Washing: Impurities that are more polar are washed away with a weak solvent.
Elution: this compound is desorbed and collected using a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or ethyl acetate). scpscience.com
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). Volatile and semi-volatile compounds like this compound adsorb onto the fiber, which is then directly transferred to the injection port of a gas chromatograph for analysis. chromatographyonline.com
The choice of extraction protocol depends on the analyte's concentration, the nature of the sample matrix, and the required sensitivity of the analytical method. mdpi.comamericanlaboratory.com
Application of Hyphenated Analytical Systems for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry for the analysis of complex mixtures. saspublishers.comnih.gov They provide both separation of components and their specific identification in a single run. ijpsjournal.com
For the comprehensive characterization of this compound, the most powerful and widely used hyphenated system is Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govajrconline.org
Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. researchgate.net
Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. researchgate.net The MS serves as a highly specific detector, ionizing the molecules and separating the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for unambiguous identification by comparing it to a spectral library or by interpreting its fragmentation pattern as described in section 5.2.3. ajrconline.org
Another relevant hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS) . While GC-MS is often preferred for volatile compounds, LC-MS is advantageous for analyzing this compound within a mixture that also contains non-volatile compounds. saspublishers.com High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid phase, and the eluent is then introduced into the MS. researchgate.net Techniques such as tandem mass spectrometry (MS-MS) can be combined with either GC or LC to further enhance selectivity and sensitivity, allowing for the fragmentation of a specific parent ion to confirm its identity. nih.govajrconline.org
The use of these hyphenated systems ensures high specificity and sensitivity, making them essential tools for the reliable identification and quantification of this compound in research and quality control. ijpsjournal.com
Advanced Topics and Future Research Directions
Development of Sustainable and Green Synthesis Routes for 2-Propylhexanal
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthesis methods for bulk chemicals like this compound. uva.nl Green chemistry principles, which focus on maximizing atom economy, reducing waste, and minimizing energy consumption, are central to this effort. uva.nlpsu.edu The traditional synthesis of this compound involves the self-condensation of n-valeraldehyde (pentanal), a process that can be optimized for greater sustainability.
Future research is focused on several key areas:
Catalyst Development: Designing highly active and selective heterogeneous catalysts that can be easily separated and recycled, reducing waste streams associated with homogeneous catalysts.
Alternative Feedstocks: Exploring bio-based routes to n-valeraldehyde or direct synthesis from alternative, renewable feedstocks.
Process Optimization: Implementing energy-efficient reaction and purification steps, such as membrane separation or reactive distillation, to lower the carbon footprint of the manufacturing process. psu.edu
A crucial goal is the development of integrated reaction processes. For instance, a direct synthesis of 2-propylhexanol via the integration of n-valeraldehyde self-condensation with the subsequent hydrogenation of 2-propylhexenal in a single process offers a promising avenue, analogous to the direct synthesis of 2-ethylhexanol from n-butanal. rsc.org Such integrated processes can significantly improve efficiency and reduce the number of unit operations.
Table 1: Principles of Green Chemistry Applied to this compound Synthesis
| Principle | Application to this compound Synthesis | Research Goal |
|---|---|---|
| Atom Economy | Maximizing the incorporation of all reactant atoms into the final product. The aldol (B89426) condensation of n-valeraldehyde has a high theoretical atom economy. | Develop catalysts that minimize byproduct formation, such as trimers or other condensation products. |
| Catalysis | Using catalytic amounts of substances instead of stoichiometric reagents. | Design recyclable, highly selective, and long-lasting heterogeneous or homogeneous catalysts. thieme-connect.de |
| Energy Efficiency | Conducting synthesis at ambient temperature and pressure. | Explore low-temperature catalytic systems or process intensification technologies like microreactors to reduce energy input. manetco.be |
| Waste Prevention | Designing chemical syntheses to prevent waste, eliminating the need for later treatment. | Optimize reaction conditions to achieve high conversion and selectivity, minimizing purification waste. |
Exploration of Novel Catalytic Systems for Efficient Transformations of this compound
Catalysis is at the heart of producing and transforming this compound. While traditionally formed via base-catalyzed aldol condensation, research into advanced catalytic systems for its synthesis, particularly through hydroformylation, is gaining traction. The hydroformylation of internal octene isomers presents a direct route to this compound. uva.nltu-darmstadt.deuni-rostock.de
A significant breakthrough involves the use of supramolecular catalysts. Researchers have developed an encapsulated rhodium catalyst that demonstrates exceptional regioselectivity in the hydroformylation of trans-3-octene (B84167). uva.nl This self-assembled system creates a nano-sized cavity around the active metal center, influencing the orientation of the substrate.
Research Findings:
A standard, non-encapsulated rhodium catalyst hydroformylating trans-3-octene yields a 1:1 mixture of 2-ethylheptanal and this compound. uva.nl
The novel encapsulated rhodium catalyst, under the same conditions, shifts the selectivity dramatically, producing this compound with a 75% selectivity. uva.nl
This level of control, achieved by tailoring the catalyst's steric environment, opens the door to producing specific isomers that are otherwise difficult to isolate. Future work will likely focus on refining these supramolecular systems, exploring different ligands and encapsulation motifs, and applying them to other substrates. Furthermore, developing biphasic catalytic systems, where the catalyst resides in a separate phase (e.g., aqueous or ionic liquid) from the product, is a key strategy for efficient catalyst recovery and reuse. thieme-connect.de
Integration of this compound Chemistry with Flow Chemistry and Microfluidics
Translating the synthesis and transformations of this compound from traditional batch reactors to continuous flow systems offers substantial advantages in process control, safety, and efficiency. elveflow.com Flow chemistry, executed in microreactors or tubular reactors, provides superior heat and mass transfer, which is particularly beneficial for managing the exothermic nature of reactions like aldol condensation and hydrogenation. manetco.beelveflow.com
Advantages of Flow Chemistry for this compound Synthesis:
| Feature | Benefit |
|---|---|
| Enhanced Heat Transfer | Rapid dissipation of heat prevents hotspots, reduces byproduct formation, and improves safety. |
| Precise Control | Accurate control over residence time, temperature, and stoichiometry leads to higher yields and selectivity. elveflow.com |
| Rapid Optimization | Automated flow systems allow for high-throughput screening of reaction conditions, accelerating process development. nih.govarxiv.org |
| Scalability | Scaling up production is achieved by running multiple reactors in parallel ("numbering-up") rather than increasing reactor volume, simplifying the transition from lab to plant. arxiv.org |
| Safety | The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or intermediates. elveflow.com |
Future research will focus on designing integrated, multi-step flow syntheses. For instance, a system could be envisioned where n-valeraldehyde undergoes aldol condensation in a first reactor module, followed by immediate hydrogenation in a second module to produce 2-propylhexanol, all within a single, continuous stream. beilstein-journals.org This approach minimizes handling of intermediates and maximizes process intensity. manetco.be
Application of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate chemical discovery and process optimization. rjptonline.org These computational methods can analyze vast datasets to identify complex patterns and predict reaction outcomes with increasing accuracy. appliedclinicaltrialsonline.comeurekalert.org
For this compound, AI and ML can be applied in several ways:
Predicting Reaction Outcomes: ML models can be trained to predict the yield and selectivity of this compound formation. For example, in the hydroformylation of octene, an AI could predict the isomer ratio (this compound vs. 2-ethylheptanal) based on inputs like catalyst type, ligand structure, temperature, and pressure. eurekalert.org
Optimizing Reaction Conditions: AI algorithms can efficiently explore a vast parameter space to suggest optimal reaction conditions for maximizing the yield of this compound or minimizing byproducts, reducing the need for extensive experimental screening. rjptonline.org
Solvent Selection: Data-driven models can predict the most effective and environmentally friendly solvents for a given transformation, aligning with green chemistry goals. chemrxiv.org
The development of these predictive models relies on generating large, high-quality datasets from experimental work. As automated lab equipment becomes more common, the generation of such data will become more streamlined, further enhancing the power of AI in chemical synthesis. appliedclinicaltrialsonline.com
Computational Design and Virtual Screening of this compound Analogues
While this compound itself is a bulk chemical, its core structure can serve as a scaffold for the design of new molecules with specific functional properties, such as novel fragrances or biologically active compounds. Computational chemistry provides powerful tools for the rational design and evaluation of such analogues before they are synthesized in the lab. nih.gov
The process typically involves:
Analogue Design: Creating a virtual library of molecules by modifying the this compound structure (e.g., changing alkyl chain length, adding functional groups). Examples of simple analogues include 5-methyl-2-propylhexanal and 2-propylhexane-1,6-diol. nih.govnih.gov
Virtual Screening: Using molecular docking software to screen this virtual library against a specific biological target (e.g., an olfactory receptor or an enzyme). researchgate.netfrontiersin.org This process predicts the binding affinity of each analogue to the target. nih.gov
Prioritization: Ranking the analogues based on their predicted binding scores and other calculated properties (e.g., drug-likeness). The most promising candidates are then selected for chemical synthesis and experimental testing. mdpi.com
This in silico approach dramatically accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success. nih.gov Molecular dynamics simulations can further be used to study the stability of the ligand-receptor complex over time, providing deeper insight into the binding interactions. nih.gov
Interdisciplinary Research on the Role of this compound in Broader Chemical Systems
Potential Areas for Interdisciplinary Research:
Chemical Biology: Investigating the biological effects of this compound and its derivatives. This involves exploring its interactions with proteins, its metabolic pathways, and its potential as a signaling molecule or biomarker, bridging chemistry and biology. pressbooks.pub
Atmospheric Chemistry: Studying the fate of this compound as a volatile organic compound (VOC) in the atmosphere. This research, at the intersection of chemistry and environmental science, would examine its reaction rates with atmospheric oxidants and its contribution to secondary organic aerosol formation.
Materials Science: Using this compound as a precursor for polymers or as a component in the synthesis of functional materials. This involves collaboration between synthetic chemists and materials scientists. ethernet.edu.et
Computational and Experimental Chemistry: Combining the predictive power of computational chemistry with empirical laboratory work is a powerful paradigm. hokudai.ac.jp For example, computational models can predict the most promising catalytic systems for a specific transformation, which are then synthesized and tested experimentally, creating a feedback loop that refines both the models and the catalysts. hokudai.ac.jp
By integrating knowledge from fields like biology, environmental science, data science, and engineering, a more holistic understanding of this compound's role in complex systems can be achieved, paving the way for novel technologies and applications. mdpi.com
Q & A
Q. How can researchers ethically address discrepancies between preliminary findings and published literature on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
